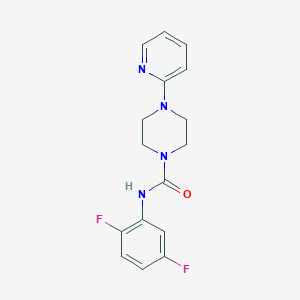

((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a difluorophenyl group, a pyridyl group, and a piperazinyl moiety, making it a versatile candidate for numerous chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the 2,5-difluoroaniline, which is then reacted with 4-(2-pyridyl)piperazine under controlled conditions to form the desired compound. The reaction conditions often include:

Solvents: Common solvents used include dichloromethane (DCM) or dimethylformamide (DMF).

Catalysts: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be employed.

Temperature: Reactions are typically conducted at elevated temperatures ranging from 60°C to 120°C.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification processes. Continuous flow reactors and automated synthesis platforms may be utilized to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using reagents such as sodium methoxide (NaOCH₃).

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: H₂ gas with Pd/C catalyst.

Substitution: NaOCH₃ in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C16H16F2N4O

- Molecular Weight : 318.32 g/mol

- IUPAC Name : N-(2,5-difluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide

The compound exhibits a complex structure that contributes to its biological activity, making it a subject of interest in drug development.

Anticancer Activity

Recent studies have highlighted the anticancer properties of ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with IC50 values ranging from 5 to 15 µM .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction |

| HeLa | 8 | Cell cycle arrest |

| A549 | 12 | Inhibition of DNA synthesis |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that it exhibits potent effects against both Gram-positive and Gram-negative bacteria.

Data Summary : In a screening assay against Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentration (MIC) values as low as 2 µg/mL against Gram-positive bacteria .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 8 |

| Pseudomonas aeruginosa | 16 |

Neuropharmacological Effects

The piperazine moiety in the compound suggests potential neuropharmacological applications. Studies have indicated that it may have anxiolytic and antidepressant-like effects in animal models.

Research Findings : A recent animal study demonstrated that administration of this compound resulted in reduced anxiety-like behavior in mice, as measured by the elevated plus maze test .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors, employing techniques such as Pd-catalyzed coupling reactions .

The mechanism of action is believed to involve interaction with specific biological targets such as protein kinases and receptors involved in cell signaling pathways. This interaction can lead to modulation of cellular processes, contributing to its anticancer and antimicrobial effects.

Wirkmechanismus

The mechanism by which ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to desired biological outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ((2,4-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one

- ((2,5-Dichlorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one

- ((2,5-Dimethylphenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one

Uniqueness

((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one stands out due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets, making it a unique and valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biologische Aktivität

The compound ((2,5-Difluorophenyl)amino)(4-(2-pyridyl)piperazinyl)methane-1-one , with the chemical formula C16H16F2N4O, has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of the compound features a difluorophenyl group attached to an amino group, linked to a piperazine derivative with a pyridine moiety. This unique structural combination is believed to contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C16H16F2N4O |

| Molecular Weight | 334.32 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.21 |

Research indicates that this compound may act as an inhibitor of tropomyosin receptor kinases (Trk), which are implicated in various cancers and neurological disorders. By inhibiting these kinases, the compound could potentially disrupt signaling pathways that promote tumor growth and neuronal survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Lines Tested : The compound was tested against various cancer cell lines including MDA-MB-468 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : In vitro studies reported IC50 values ranging from 0.15 to 7.26 µM across different cell lines, indicating significant antiproliferative effects .

- Mechanism of Action : It was shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through upregulation of pro-apoptotic markers like p53 and Bax while downregulating the anti-apoptotic marker Bcl-2 .

Neuroprotective Effects

The compound's interaction with Trk receptors suggests potential neuroprotective effects:

- Neuroprotection Studies : In models simulating neurodegenerative conditions, this compound exhibited protective effects on neuronal cells against oxidative stress .

- Behavioral Studies : Animal studies indicated improved cognitive function in models of Alzheimer’s disease when treated with this compound, suggesting its utility in neurodegenerative disease management.

Case Studies

- Study on MDA-MB-468 Cells :

- Neuroprotective Study :

Eigenschaften

IUPAC Name |

N-(2,5-difluorophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F2N4O/c17-12-4-5-13(18)14(11-12)20-16(23)22-9-7-21(8-10-22)15-3-1-2-6-19-15/h1-6,11H,7-10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQEPHCCBBWIOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.